1-(3-Fluoropropyl)azetidin-3-amine
Overview
Description
1-(3-Fluoropropyl)azetidin-3-amine is a useful research compound. Its molecular formula is C6H13FN2 and its molecular weight is 132.18 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which allows for the preparation of azetidines bearing various substituents . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Fluoropropyl)azetidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluoropropyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially under acidic or basic conditions.
Common reagents used in these reactions include organometallic reagents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Fluoropropyl)azetidin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain in the azetidine ring, which makes it more stable than related aziridines while still being reactive under appropriate conditions . This reactivity allows it to participate in various chemical reactions, leading to the formation of different products.
Comparison with Similar Compounds
1-(3-Fluoropropyl)azetidin-3-amine can be compared with other azetidine derivatives, such as:
- 1-(3-Chloropropyl)azetidin-3-amine
- 1-(3-Bromopropyl)azetidin-3-amine
- 1-(3-Iodopropyl)azetidin-3-amine
These compounds share similar structural features but differ in the halogen substituent on the propyl group. The fluorine atom in this compound imparts unique properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo counterparts .
Properties
IUPAC Name |
1-(3-fluoropropyl)azetidin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-2-1-3-9-4-6(8)5-9/h6H,1-5,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVZTGCMNXMFRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCF)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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